![molecular formula C14H10ClNO B4962387 3-[(4-chlorobenzyl)oxy]benzonitrile](/img/structure/B4962387.png)
3-[(4-chlorobenzyl)oxy]benzonitrile
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Overview
Description
3-[(4-chlorobenzyl)oxy]benzonitrile, also known as TCS 5861528, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mechanism of Action
The mechanism of action of 3-[(4-chlorobenzyl)oxy]benzonitrile is not fully understood, but it is believed to interact with a variety of biological systems, including ion channels and receptors. This compound has been found to have potent effects on the cardiovascular system, as well as on the central nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(4-chlorobenzyl)oxy]benzonitrile are varied and complex. This compound has been found to have potent effects on the cardiovascular system, including the ability to lower blood pressure and decrease heart rate. It has also been found to have effects on the central nervous system, including the ability to modulate neurotransmitter release and affect neuronal excitability.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[(4-chlorobenzyl)oxy]benzonitrile in lab experiments include its potent effects on a variety of biological systems, as well as its ability to interact with a wide range of drugs and other compounds. However, there are also limitations to the use of this compound, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are many potential future directions for research involving 3-[(4-chlorobenzyl)oxy]benzonitrile. One area of interest is the development of new drugs that target the same biological systems as this compound. Another area of interest is the investigation of the potential therapeutic uses of this compound in the treatment of various diseases, including cardiovascular disease and neurological disorders. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential interactions with other drugs and compounds.
Synthesis Methods
The synthesis of 3-[(4-chlorobenzyl)oxy]benzonitrile is a complex process that involves several steps. The first step is the preparation of 4-chlorobenzyl alcohol, which is then reacted with potassium carbonate and potassium iodide to form the corresponding iodide salt. This salt is then reacted with 3-hydroxybenzonitrile to yield the final product.
Scientific Research Applications
The use of 3-[(4-chlorobenzyl)oxy]benzonitrile in scientific research has been widespread due to its ability to interact with a variety of biological systems. This compound has been used to study the effects of various drugs on the human body, as well as to investigate the mechanisms of action of certain diseases.
properties
IUPAC Name |
3-[(4-chlorophenyl)methoxy]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c15-13-6-4-11(5-7-13)10-17-14-3-1-2-12(8-14)9-16/h1-8H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSMUMCUHUPLTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorophenyl)methoxy]benzonitrile |
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